Photochemical Reactive State Restriction: Singlet-Only C–Cl Bond Cleavage in m-CMBP vs. Dual-State Reactivity of m-BMBP
Under 308 nm laser photolysis at 295 K, 3-(chloromethyl)benzophenone (m-CMBP) undergoes ω-bond cleavage exclusively from the lowest excited singlet state S₁(n,π*), yielding the m-benzoylbenzyl radical (m-BBR). In contrast, the bromo analog 3-(bromomethyl)benzophenone (m-BMBP) cleaves the C–Br bond from both the S₁ state and, upon triplet sensitization with acetone, the T₁(n,π*) state [1]. No C–Cl bond cleavage was detected in the triplet state of m-CMBP in the Ac–m-CMBP sensitization system, whereas triplet m-BMBP produced m-BBR with measurable efficiency [1]. Quantum yields for radical formation were determined for both compounds at 295 K [1].
| Evidence Dimension | Photochemical ω-bond cleavage reactive state(s) |
|---|---|
| Target Compound Data | C–Cl cleavage only in S₁(n,π*) state; no cleavage in T₁ state |
| Comparator Or Baseline | m-BMBP (3-(bromomethyl)benzophenone): C–Br cleavage in both S₁ and T₁ states |
| Quantified Difference | Qualitative mechanistic divergence: single-state (S₁-only) vs. dual-state (S₁ + T₁) reactivity; zero triplet C–Cl fission efficiency for m-CMBP vs. non-zero triplet efficiency for m-BMBP |
| Conditions | 295 K; 308 nm laser photolysis; acetone triplet sensitization; transient absorption detection; acetonitrile solution |
Why This Matters
The absence of triplet C–Cl cleavage in the meta-chloro compound makes it a cleaner singlet-state radical precursor, avoiding competing triplet-derived radical pathways that could produce unwanted by-products in photochemical synthesis or photoinitiation.
- [1] Yamaji, M., Ogasawara, M., Kikuchi, K., Nakajima, S., Tero-Kubota, S., Marciniak, B., & Nozaki, K. (2007). Photoinduced ω-bond dissociation of m-halomethylbenzophenones studied by laser photolysis techniques and DFT calculations. Substituted position effects. Physical Chemistry Chemical Physics, 9(25), 3268–3275. View Source
